Chondropsin D
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Overview
Description
Chondropsin D is a naturally occurring macrolide lactam isolated from the marine sponge Chondropsis species . It is a 37-membered-ring macrolide lactam known for its potent cytotoxic activity against various tumor cell lines . This compound belongs to the chondropsin class of antitumor agents, which are known to selectively inhibit vacuolar H±ATPases (V-ATPases) .
Preparation Methods
Chondropsin D is typically isolated from marine sponges, specifically from the Chondropsis species . The isolation process involves extracting the sponge material with aqueous solvents, followed by chromatographic separation techniques to purify the compound . Synthetic routes for this compound have not been extensively documented, and industrial production methods are primarily focused on extraction from natural sources .
Chemical Reactions Analysis
Chondropsin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the lactam ring structure.
Substitution: Substitution reactions can occur at various positions on the macrolide ring, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions are typically modified macrolide lactams with altered biological activities .
Scientific Research Applications
Chondropsin D has several scientific research applications:
Mechanism of Action
Chondropsin D exerts its effects by selectively inhibiting vacuolar H±ATPases (V-ATPases) . These enzymes are responsible for acidifying various intracellular compartments, which is crucial for processes like protein sorting, endocytosis, and receptor recycling . By inhibiting V-ATPases, this compound disrupts these processes, leading to cytotoxic effects on tumor cells . The molecular targets of this compound include the c subunits of V-ATPases, where it binds and inhibits their activity .
Comparison with Similar Compounds
Chondropsin D is part of a class of macrolide lactams that includes other compounds like chondropsin A, chondropsin B, and poecillastrin A . Compared to these similar compounds, this compound has a unique 37-membered-ring structure, which contributes to its distinct biological activity . While all chondropsins inhibit V-ATPases, this compound is noted for its potent cytotoxicity against a broader range of tumor cell lines .
Properties
Molecular Formula |
C83H133N3O26 |
---|---|
Molecular Weight |
1588.9 g/mol |
IUPAC Name |
4-[[(1S,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C83H133N3O26/c1-43(2)68(93)66(84-63(91)35-36-82(15,16)75(100)54(13)76(101)83(17,18)81(108)109-19)72(97)50(9)40-48(7)69(94)45(4)31-33-58(87)52(11)77(102)86-65-55(14)110-80(107)67(74(99)79(105)106)85-62(90)30-28-26-24-22-20-21-23-25-27-29-56-37-44(3)38-57(111-56)41-59(88)51(10)71(96)49(8)39-47(6)70(95)46(5)32-34-61(53(12)73(65)98)112-64(92)42-60(89)78(103)104/h21,23-28,30,32,35-36,39-40,43-45,47,50-61,65-74,76,87-89,93-99,101H,20,22,29,31,33-34,37-38,41-42H2,1-19H3,(H,84,91)(H,85,90)(H,86,102)(H,103,104)(H,105,106)/b23-21?,26-24?,27-25?,30-28?,36-35+,46-32?,48-40+,49-39?/t44-,45?,47?,50?,51?,52?,53?,54?,55?,56-,57+,58?,59?,60?,61?,65?,66?,67?,68?,69?,70?,71?,72?,73?,74?,76?/m1/s1 |
InChI Key |
WBOYXNHINMBQNA-LYNPZQPKSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC=CC=CCCC=CC=CC(=O)NC(C(=O)OC(C(C(C(C(CC=C(C(C(C=C(C(C(C(C[C@H](C1)O2)O)C)O)C)C)O)C)OC(=O)CC(C(=O)O)O)C)O)NC(=O)C(C)C(CCC(C)C(/C(=C/C(C)C(C(C(C(C)C)O)NC(=O)/C=C/C(C)(C)C(=O)C(C)C(C(C)(C)C(=O)OC)O)O)/C)O)O)C)C(C(=O)O)O |
Canonical SMILES |
CC1CC2CC=CC=CCCC=CC=CC(=O)NC(C(=O)OC(C(C(C(C(CC=C(C(C(C=C(C(C(C(CC(C1)O2)O)C)O)C)C)O)C)OC(=O)CC(C(=O)O)O)C)O)NC(=O)C(C)C(CCC(C)C(C(=CC(C)C(C(C(C(C)C)O)NC(=O)C=CC(C)(C)C(=O)C(C)C(C(C)(C)C(=O)OC)O)O)C)O)O)C)C(C(=O)O)O |
Synonyms |
chondropsin D |
Origin of Product |
United States |
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